(S,R,R,S)-Nebivolol
Overview
Description
“(S,R,R,S)-Nebivolol” is a metabolite of Nebivolol, a cardioselective β1 receptor blocker . It has a molecular formula of C22H25F2NO4 and a molecular weight of 405.44 .
Physical And Chemical Properties Analysis
“(S,R,R,S)-Nebivolol” has a molecular weight of 405.44 and a molecular formula of C22H25F2NO4 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Neuroprotective Effects in Spinal Cord Ischemia/Reperfusion
Nebivolol has shown protective effects against neuronal damage induced by spinal cord ischemia/reperfusion (I/R) in rabbits. It significantly improved motor function and prevented the increase of various enzymes activities produced by I/R, indicating its neuroprotective potential (Ilhan et al., 2004).
Vasodilatory Properties and Endothelial Function
Nebivolol possesses vasodilatory properties and improves endothelial dysfunction. It substantially enhances endothelial nitric oxide synthase activity and has antioxidative properties, which are critical in managing hypertension, coronary artery disease, and congestive heart failure (Münzel & Gori, 2009).
Benefits in Myocardial Infarction and Heart Failure
In studies involving myocardial infarction (MI) models, nebivolol improved left ventricular dysfunction and survival rates early after MI. This was attributed to its effects on nitric oxide-mediated endothelial function and inhibition of myocardial NADPH oxidase (Sorrentino et al., 2011).
Activation of Beta(3)-Adrenoceptors
Nebivolol has been found to activate beta(3)-adrenoceptors in the human heart. This unique action suggests a potential for nebivolol in improving hemodynamic parameters in heart failure patients (Rozec et al., 2009).
Protective Effects in Cerebral Ischemia/Reperfusion
Nebivolol showed protective effects against cerebral ischemia/reperfusion-induced oxidative damage and apoptosis. It prevented the decrease of total antioxidant capacity and nitric oxide levels, suggesting its neuroprotective role in cerebral conditions (Uzar et al., 2012).
Reduction of Left Ventricular Wall Thickness
In hypertensive patients, nebivolol significantly reduced left ventricular wall thickness, an effect not observed with other beta-blockers like metoprolol. This indicates its potential benefit in antihypertensive therapy (Kampus et al., 2011).
Pharmacological Profile and Clinical Evidence
Nebivolol's pharmacologic profile includes cardioselectivity mediated via β1 receptor blockade and nitric oxide-mediated vasodilation. It shows efficacy in lowering peripheral blood pressure with a low rate of side effects (Fongemie & Felix-Getzik, 2015).
Influence on Thrombocyte Aggregation
Nebivolol can correct thrombocyte aggregation capability in patients with arterial hypertension and metabolic syndrome, indicating its role in cardiovascular health beyond blood pressure management (Medvedev & Gromnatsiĭ, 2005).
Safety And Hazards
The safety data sheet for “(S,R,R,S)-Nebivolol” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it’s recommended to move to fresh air, rinse thoroughly with water, and consult a physician. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
properties
IUPAC Name |
(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,R,S)-Nebivolol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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